molecular formula C16H24N2O3S B3505461 N,N-diethyl-4-piperidin-1-ylsulfonylbenzamide

N,N-diethyl-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B3505461
M. Wt: 324.4 g/mol
InChI Key: AUHGFFOJCMXJDD-UHFFFAOYSA-N
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Description

N,N-diethyl-4-piperidin-1-ylsulfonylbenzamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. The compound features a piperidine ring attached to a benzamide moiety through a sulfonyl group, with diethyl groups attached to the nitrogen atom of the piperidine ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-piperidin-1-ylsulfonylbenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Amidation: The sulfonylated piperidine is reacted with a benzoyl chloride derivative to form the benzamide moiety. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Diethylation: Finally, the nitrogen atom of the piperidine ring is diethylated using diethyl sulfate or a similar alkylating agent under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-4-piperidin-1-ylsulfonylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
  • N-(piperidin-4-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

N,N-diethyl-4-piperidin-1-ylsulfonylbenzamide is unique due to its specific combination of a piperidine ring, sulfonyl group, and benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N,N-diethyl-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-17(4-2)16(19)14-8-10-15(11-9-14)22(20,21)18-12-6-5-7-13-18/h8-11H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHGFFOJCMXJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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